molecular formula C16H20O5 B1326005 Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate CAS No. 898758-75-3

Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Cat. No.: B1326005
CAS No.: 898758-75-3
M. Wt: 292.33 g/mol
InChI Key: IGKHVNOUZUGOSF-UHFFFAOYSA-N
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Description

Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate is an organic compound with a complex structure that includes an ester functional group, a ketone, and an acetoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate can be achieved through several methods. One common approach involves the esterification of 6-(2-hydroxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. Another method includes the acetylation of 6-(2-hydroxyphenyl)-6-oxohexanoic acid followed by esterification.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate exerts its effects involves interactions with specific molecular targets. The ester and ketone functional groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate: Similar structure but with a hydroxy group instead of an acetoxy group.

    Methyl 6-(2-acetoxyphenyl)-6-oxohexanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 6-(2-acetoxyphenyl)-5-oxohexanoate: Similar structure but with a ketone group at a different position.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its acetoxyphenyl moiety, in particular, distinguishes it from other similar compounds and contributes to its unique chemical behavior.

Properties

IUPAC Name

ethyl 6-(2-acetyloxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O5/c1-3-20-16(19)11-7-5-9-14(18)13-8-4-6-10-15(13)21-12(2)17/h4,6,8,10H,3,5,7,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKHVNOUZUGOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC=C1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645834
Record name Ethyl 6-[2-(acetyloxy)phenyl]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-75-3
Record name Ethyl 6-[2-(acetyloxy)phenyl]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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